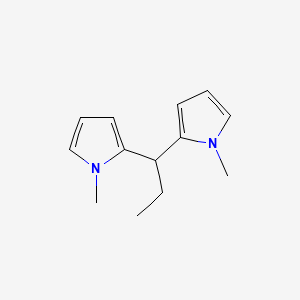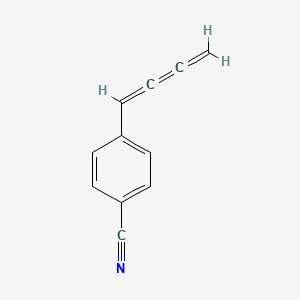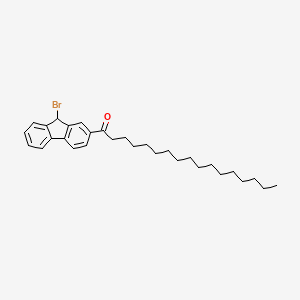![molecular formula C15H17FN2O B14196704 [1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol CAS No. 917984-58-8](/img/structure/B14196704.png)
[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol: is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 5-methyl-1H-indazole.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the desired indazole derivative.
Reduction: The resulting intermediate is then subjected to reduction conditions to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Studies: It is used in biological studies to investigate its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug development.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of [1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl]methanol
Comparison:
- Structural Features: While these compounds share similar structural features, such as the presence of a fluorophenyl group, they differ in their core structures (indazole vs. pyrazole).
- Biological Activity: The unique indazole core of [1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol may confer distinct biological activities compared to its pyrazole counterparts.
- Applications: The specific applications of these compounds may vary based on their structural differences and resulting biological activities.
Propriétés
Numéro CAS |
917984-58-8 |
|---|---|
Formule moléculaire |
C15H17FN2O |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
[1-(4-fluorophenyl)-5-methyl-6,7-dihydro-4H-indazol-5-yl]methanol |
InChI |
InChI=1S/C15H17FN2O/c1-15(10-19)7-6-14-11(8-15)9-17-18(14)13-4-2-12(16)3-5-13/h2-5,9,19H,6-8,10H2,1H3 |
Clé InChI |
XYTCVLWTLMMFEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C1)C=NN2C3=CC=C(C=C3)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)

![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)

![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)

stannane](/img/structure/B14196662.png)
![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)

![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)

![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
